molecular formula C7H5ClN2O2S B2671646 1H-indazole-6-sulfonyl chloride CAS No. 131290-01-2

1H-indazole-6-sulfonyl chloride

Cat. No. B2671646
CAS RN: 131290-01-2
M. Wt: 216.64
InChI Key: DFUDXPXXTZSCSN-UHFFFAOYSA-N
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Description

1H-indazole-6-sulfonyl chloride is a chemical compound with the CAS Number: 131290-01-2 and Linear Formula: C7H5ClN2O2S . It has a Molecular Weight of 216.65 and is a Pale-yellow to Yellow-brown Solid . It is stored at a temperature of 2-8 C .


Synthesis Analysis

The synthesis of 1H-indazole involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The Inchi Code of 1H-indazole-6-sulfonyl chloride is 1S/C7H5ClN2O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) . The InChI key is DFUDXPXXTZSCSN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of cyclization of various ortho-substituted benzylidenehydrazines found that some experimental results indicate a different mechanism from that previously proposed .


Physical And Chemical Properties Analysis

1H-indazole-6-sulfonyl chloride is a Pale-yellow to Yellow-brown Solid . It has a Molecular Weight of 216.65 and is stored at a temperature of 2-8 C .

Mechanism of Action

The mechanism of action for the synthesis of 1H-indazole is greatly affected by the hydrogen bond . A new mechanism suitable for similar cyclization has been proposed, and a new reaction is predicted .

Safety and Hazards

The safety information for 1H-indazole-6-sulfonyl chloride includes Pictograms for Corrosion . The Signal Word is Danger . Hazard Statements include H302 and H314 . Precautionary statements include P280, P305+P351+P338, and P310 .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anti-cancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis process and exploring further applications of this compound.

properties

IUPAC Name

1H-indazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUDXPXXTZSCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-6-sulfonyl chloride

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